![molecular formula C34H26BaN4O8S2 B590632 barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 129212-12-0](/img/structure/B590632.png)
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
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Overview
Description
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound with the molecular formula C34H28BaN4O8S2. This compound is known for its vibrant color and is commonly used as a pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate involves a multi-step process. The primary steps include the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 2-hydroxy-1-naphthaldehyde. The resulting azo compound is then treated with barium chloride to form the barium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve the use of strong acids or bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group in the molecule can participate in coordination chemistry, allowing it to bind to various metal ions and facilitate their detection or removal .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 5-chloro-2-((2-hydroxy-1-naphthalenyl)azo)-4-methyl-, barium salt (2:1)
- Benzenesulfonic acid, 2-((2-hydroxy-1-naphthalenyl)azo)-5-methyl-, barium salt (2:1)
Uniqueness
Compared to similar compounds, barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Properties
CAS No. |
129212-12-0 |
---|---|
Molecular Formula |
C34H26BaN4O8S2 |
Molecular Weight |
820.049 |
IUPAC Name |
barium(2+);2-methyl-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/2C17H14N2O4S.Ba/c2*1-11-6-8-13(10-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)7-9-15(17)20;/h2*2-10,18H,1H3,(H,21,22,23);/q;;+2/p-2/b2*19-17-; |
InChI Key |
YFKCXMBYHDEBIC-CBZXXFQISA-L |
SMILES |
CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].[Ba+2] |
Synonyms |
Benzenesulfonic acid, 5-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1) |
Origin of Product |
United States |
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